molecular formula C14H13ClS B15157751 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene CAS No. 820961-87-3

1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene

Cat. No.: B15157751
CAS No.: 820961-87-3
M. Wt: 248.8 g/mol
InChI Key: OGXVJNQDFSWBJS-NSHDSACASA-N
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Description

1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene is a chemical compound with a unique structure that combines a chlorinated benzene ring with a sulfanyl group attached to a phenylethyl moiety.

Preparation Methods

The synthesis of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chlorobenzene with a thiol derivative under specific conditions to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and chlorinated benzene moieties. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene can be compared with similar compounds such as:

Properties

CAS No.

820961-87-3

Molecular Formula

C14H13ClS

Molecular Weight

248.8 g/mol

IUPAC Name

1-chloro-4-[(1S)-1-phenylethyl]sulfanylbenzene

InChI

InChI=1S/C14H13ClS/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,1H3/t11-/m0/s1

InChI Key

OGXVJNQDFSWBJS-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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